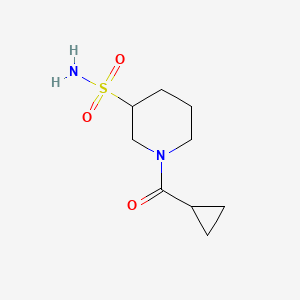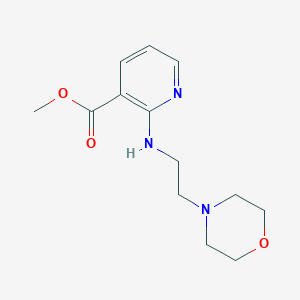
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate, also known as Mocetinostat, is a novel small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have gained significant attention in the field of cancer therapy due to their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
作用機序
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in regulating gene expression, and their acetylation status is tightly controlled by the balance between histone acetyltransferases (HATs) and HDACs. HDAC inhibitors like Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate disrupt this balance by blocking the activity of HDACs, leading to the accumulation of acetylated histones and the reactivation of tumor suppressor genes.
Biochemical and Physiological Effects:
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and progression. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate is a potent and selective HDAC inhibitor that has shown promising results in preclinical studies. However, it has some limitations in lab experiments, including its low solubility and bioavailability, which can affect its efficacy and pharmacokinetics. It also has a short half-life, which requires frequent dosing and can lead to inconsistent results.
将来の方向性
There are several potential future directions for the development of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate. One direction is the combination therapy with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Another direction is the development of prodrugs or formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action and identify biomarkers that can predict the response to Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
合成法
The synthesis of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate involves a multistep process that starts with the reaction of 2-bromopyridine with morpholine to form 2-(2-morpholin-4-ylethyl)pyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2-morpholin-4-ylethyl)pyridine-3-carboxylate. Finally, the ester group is replaced with a methyl group using methanol and sodium methoxide to obtain Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
科学的研究の応用
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been extensively studied for its potential use in the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. It has shown promising results in preclinical studies and is currently being tested in clinical trials. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce tumor cell death by inhibiting HDAC activity, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
特性
IUPAC Name |
methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-13(17)11-3-2-4-14-12(11)15-5-6-16-7-9-19-10-8-16/h2-4H,5-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGKGZJXJIEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
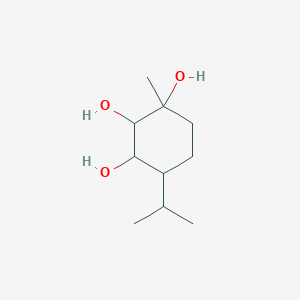
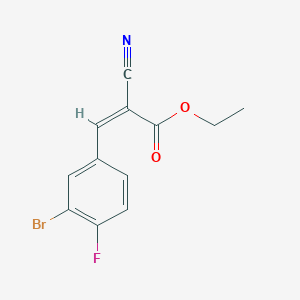
![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
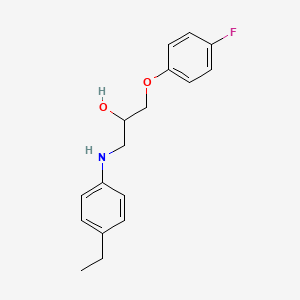
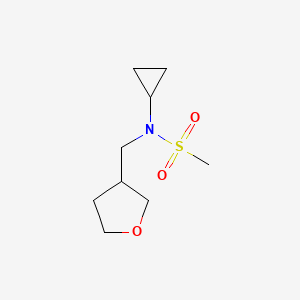
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
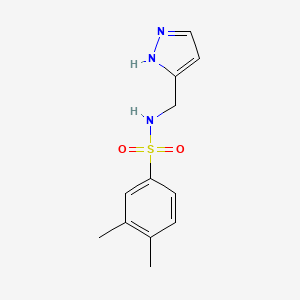

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
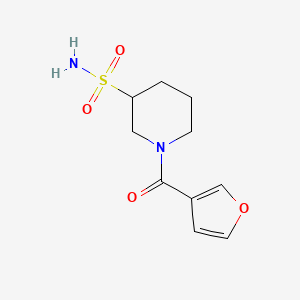
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
